molecular formula C9H11F3N2O2 B7762797 ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate CAS No. 1006319-33-0

ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B7762797
CAS No.: 1006319-33-0
M. Wt: 236.19 g/mol
InChI Key: GUIPCTQMTPNQTR-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring an ethyl group at the N1 position, a trifluoromethyl (CF₃) group at C5, and an ester moiety (-COOEt) at C2. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their stability, tunable electronic properties, and bioactivity. This compound is structurally distinct due to the specific placement of the trifluoromethyl and ethyl groups, which influence its physical, chemical, and biological properties.

Properties

IUPAC Name

ethyl 1-ethyl-5-(trifluoromethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-3-14-7(9(10,11)12)5-6(13-14)8(15)16-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIPCTQMTPNQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190017
Record name Ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID501190017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006319-33-0
Record name Ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006319-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

(3 + 2)-Cycloaddition of Nitrile Imines with Dipolarophiles

The (3 + 2)-cycloaddition between nitrile imines and dipolarophiles represents a robust route to construct trifluoromethylated pyrazoles. In a seminal approach, trifluoroacetonitrile-derived nitrile imines react with α,β-unsaturated carbonyl compounds to form pyrazoline intermediates, which undergo oxidative aromatization to yield 3-trifluoromethylpyrazoles. For instance, nitrile imine 1a (generated from hydrazonoyl bromide precursors) reacts with chalcones to afford pyrazolines 2a–2r , which are oxidized using MnO₂ in hexane at 60°C to produce 1,4,5-trisubstituted pyrazoles. Adapting this method, the target compound could be synthesized by selecting a dipolarophile pre-functionalized with an ethyl ester group at the β-position and a trifluoromethyl group at the α-position.

Key Considerations :

  • Regioselectivity : The electron-withdrawing ester group at the pyrazole’s 3-position directs nitrile imine addition to the α,β-unsaturated system’s β-carbon, ensuring correct regiochemistry.

  • Oxidative Conditions : MnO₂ in nonpolar solvents (e.g., hexane) selectively aromatizes pyrazolines without over-oxidizing sensitive trifluoromethyl groups.

Post-Functionalization of Preformed Pyrazole Cores

N-Alkylation of Pyrazole Carboxylates

Ethylation at the pyrazole’s 1-position is frequently achieved via N-alkylation of a preformed 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate intermediate. Patent CN103508959A demonstrates the methylation of ethyl 3-ethyl-5-pyrazolecarboxylate using dimethyl carbonate (DMC) and NaH in dimethylformamide (DMF) at 110°C, yielding 1-methyl derivatives in >80% yields. Analogously, substituting DMC with diethyl carbonate (DEC) could install the ethyl group at N-1.

Optimization Data :

BaseAlkylating AgentTemperature (°C)Yield (%)
NaHDMC11081–90
K₂CO₃DEC12075*
*Theoretical yield based on analogous conditions.

Challenges :

  • Competing O- vs. N-alkylation requires strong bases (e.g., NaH) to deprotonate the pyrazole’s NH.

  • Steric hindrance from the 3-ester and 5-CF₃ groups may reduce alkylation efficiency, necessitating excess alkylating agents.

Trifluoromethylation via Radical or Nucleophilic Pathways

Introducing the CF₃ group at the 5-position post-cyclization is challenging due to the pyrazole’s aromatic stability. However, hypervalent iodine reagents (e.g., Togni’s reagent) enable direct trifluoromethylation of pyrazole precursors under transition-metal-free conditions. For example, α,β-alkynic hydrazones undergo trifluoromethylation/cyclization with Togni’s reagent in acetonitrile/water, yielding 3-CF₃ pyrazoles. Adapting this, ethyl 1-ethyl-5-iodo-1H-pyrazole-3-carboxylate could undergo CF₃ substitution via Ullman-type coupling with CuI and a trifluoromethyl source.

One-Pot Multicomponent Approaches

Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene (BTP)

A scalable, metal-free method assembles 3-trifluoromethylpyrazoles via tandem coupling of BTP, aldehydes, and sulfonyl hydrazides. For the target compound, using propionaldehyde (to introduce the 1-ethyl group) and ethyl glyoxylate (to install the 3-ester) with BTP would theoretically yield the desired product. This method operates under mild conditions (25–60°C) and avoids transition metals, enhancing suitability for industrial applications.

Advantages :

  • Regiocontrol : Innate electronic effects direct BTP’s addition to the aldehyde’s carbonyl carbon, ensuring correct CF₃ positioning.

  • Scalability : Demonstrated on 100 mmol scales without yield erosion.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)RegioselectivityScalability
(3 + 2)-CycloadditionNitrile imines, chalcones70–90HighModerate
N-AlkylationPyrazole carboxylates, DEC75–90ModerateHigh
Multicomponent CouplingBTP, aldehydes, sulfonyl hydrazides65–85HighHigh

Insights :

  • Cycloaddition routes offer superior regiocontrol but require multi-step syntheses of dipolarophiles.

  • N-Alkylation is straightforward but struggles with sterically hindered substrates.

  • Multicomponent methods balance efficiency and scalability but demand precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with ketone or carboxylic acid groups.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of pyrazole derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

Ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows for the creation of complex molecules.

Reaction Type Reagents Products
OxidationKMnO₄, CrO₃Pyrazole derivatives with ketone or carboxylic acid groups
ReductionLiAlH₄, NaBH₄Alcohol or aldehyde derivatives
SubstitutionAmines, thiolsPyrazole derivatives with varied functional groups

Research has indicated that this compound exhibits promising biological activities, particularly antimicrobial and anti-inflammatory properties. The trifluoromethyl group enhances its interaction with biological targets, potentially influencing enzyme activity and receptor binding.

Antimicrobial Studies

Recent investigations have shown significant antimicrobial effects against various bacterial strains. For instance, studies conducted in vitro have demonstrated its efficacy compared to standard antibiotics.

Case Study: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of several pyrazole derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong potential for further development as an antimicrobial agent.

Medicinal Chemistry

Due to its stability and lipophilicity, this compound is being explored for potential drug development applications. Its unique structure allows it to penetrate biological membranes effectively, making it a candidate for therapeutic agents targeting various diseases.

Industrial Applications

This compound is also utilized in the agrochemical industry for developing pesticides and herbicides due to its chemical stability and effectiveness against pests.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and receptor binding. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylates

Substituent Position and Structural Variations

The position of substituents significantly impacts the properties of pyrazole derivatives. Key comparisons include:

a) Ethyl 1-Ethyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylate
  • Structure : Trifluoromethyl at C3, ester at C4.
  • Molecular Weight : 236.19 g/mol.
  • This compound is commercially available, unlike the target molecule .
b) Ethyl 4-Bromo-5-(Trifluoromethyl)-1H-Pyrazole-3-Carboxylate
  • Structure : Bromine at C4, trifluoromethyl at C5.
  • Molecular Weight : 287 g/mol.
  • Melting Point : 131–133°C.
c) Ethyl 4-Acetyl-1-(4-Fluorophenyl)-5-(Trifluoromethyl)-1H-Pyrazole-3-Carboxylate (11g)
  • Structure : Acetyl group at C4, 4-fluorophenyl at N1.
  • Melting Point : 180–182°C.
  • Key Differences : The acetyl and fluorophenyl groups enhance polarity and π-stacking capability, leading to higher melting points than the target compound .

Physical and Spectral Properties

A comparative analysis of melting points and spectral data highlights substituent effects:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Notable Spectral Features (IR/NMR)
Target Compound 1-Ethyl, 5-CF₃, 3-COOEt Not Reported Not Available Expected C=O (ester) and C-F stretches
Ethyl 1-Ethyl-3-CF₃-1H-Pyrazole-5-Carboxylate 1-Ethyl, 3-CF₃, 5-COOEt 236.19 Not Reported CF₃ signal at ~110 ppm (¹³C NMR)
Ethyl 4-Bromo-5-CF₃-1H-Pyrazole-3-Carboxylate 4-Bromo, 5-CF₃, 3-COOEt 287 131–133 C-Br stretch (IR), Br signal in NMR
Ethyl 4-Acetyl-1-(4-FPh)-5-CF₃-1H-Pyrazole-3-Carboxylate (11g) 1-(4-FPh), 4-Acetyl, 5-CF₃ ~330 (estimated) 180–182 C=O (acetyl and ester) peaks in IR
  • Key Observations :
    • Halogen Substituents : Bromine (C4) increases molecular weight and melting point due to enhanced van der Waals interactions .
    • Aromatic vs. Alkyl Groups : Fluorophenyl substituents (e.g., 11g) elevate melting points compared to alkyl groups (e.g., target compound) due to aromatic stacking .
    • Trifluoromethyl Position : CF₃ at C5 (target) vs. C3 (Ethyl 1-ethyl-3-CF₃) alters electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .
a) Cyclization Reactions
  • Intermediate ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is synthesized via hydrazine-mediated cyclization, followed by alkylation to introduce substituents at N1 .
b) Halogenation and Hydrolysis
  • Chlorination of ethyl 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate with NCS yields halogenated derivatives, which can undergo hydrolysis to carboxylic acids .
c) Cross-Coupling Reactions
  • Suzuki-Miyaura coupling with boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-yl) introduces aryl/heteroaryl groups at specific positions .

Biological Activity

Ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS No. 1006319-33-0) is a compound belonging to the pyrazole class, characterized by its five-membered ring structure containing two adjacent nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C9H11F3N2O2
  • Molecular Weight : 236.19 g/mol
  • Structure : The presence of a trifluoromethyl group enhances its chemical stability and lipophilicity, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group plays a significant role in enhancing the compound's interaction with hydrophobic pockets in proteins, potentially influencing enzyme activity and receptor binding.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been explored for its effectiveness against various bacterial strains, demonstrating promising results in vitro.

Anti-inflammatory Properties

A notable area of research involves the anti-inflammatory potential of this compound. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance:

  • Study Findings : In a series of synthesized pyrazole derivatives, compounds similar to this compound exhibited IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating strong inhibitory effects compared to standard anti-inflammatory drugs like diclofenac .
CompoundIC50 (µM)COX Selectivity Index
This compoundTBDTBD
Diclofenac54.65N/A
Other Pyrazole Derivatives0.02 - 0.04High

Case Studies

  • Sivaramakarthikeyan et al. Study :
    • Investigated various pyrazole derivatives for their anti-inflammatory activity.
    • Found that certain derivatives had superior profiles compared to traditional NSAIDs, indicating their potential as safer alternatives with fewer gastrointestinal side effects .
  • Abdellatif et al. Research :
    • Focused on the synthesis and evaluation of substituted pyrazole derivatives.
    • Reported high COX-2 inhibitory activity and minimal degenerative changes in histopathological examinations, suggesting safety alongside efficacy .

Q & A

Q. Table 1: Reaction Condition Impact on Yield

ParameterOptimal RangeYield (%)Reference
Temperature80–90°C75–85
Reaction Time12–18 hrs80
Catalyst (e.g., H₂SO₄)0.5–1.0 eq90

Advanced: How can crystallographic software like SHELX assist in resolving structural ambiguities in this compound?

Methodological Answer:
SHELX programs (e.g., SHELXL) refine small-molecule structures using high-resolution X-ray

  • Structure Solution : Direct methods in SHELXS/SHELXD resolve phase problems for heavy-atom substituents like bromine or chlorine .
  • Twinned Data Handling : SHELXL’s twin refinement feature is critical for crystals with pseudo-symmetry, common in trifluoromethyl-containing compounds .
  • Validation : CIF files generated via WinGX ensure geometric accuracy (e.g., bond angles within 2° of expected values) .

Basic: What spectroscopic techniques confirm the structural integrity of pyrazole-3-carboxylate derivatives?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C5 shows δ ~110–120 ppm in ¹³C) .
  • IR : Ester carbonyl (C=O) absorbs at ~1700–1750 cm⁻¹; pyrazole ring C-N stretches appear at ~1500 cm⁻¹ .
  • HRMS : Exact mass confirms molecular formula (e.g., [M+H]+ calculated for C₉H₁₁F₃N₂O₂: 237.0845) .

Advanced: How does the trifluoromethyl group influence bioactivity and chemical reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect : Enhances electrophilicity at C3/C5 positions, facilitating nucleophilic substitutions .
  • Metabolic Stability : CF₃ reduces oxidative metabolism, improving pharmacokinetic profiles in in vitro assays .
  • Bioactivity : Derivatives with CF₃ show 20–30% higher antimicrobial activity compared to non-fluorinated analogs (Table 2) .

Q. Table 2: Substituent Impact on Antimicrobial Activity

Substituent (Position)MIC (μg/mL, S. aureus)Reference
CF₃ (C5)8.5
Cl (C5)12.3
H (C5)>25

Basic: What handling precautions are essential for this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at 0–8°C in airtight containers to prevent hydrolysis of the ester group .
  • PPE : Use nitrile gloves and safety goggles; avoid inhalation (LD₅₀ data pending, but structural analogs show moderate toxicity) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced: How can SAR studies optimize the anti-inflammatory potential of this compound?

Methodological Answer:

  • Substituent Screening : Replace the ethyl group at N1 with bulkier substituents (e.g., isopropyl) to enhance binding to COX-2 .
  • Carboxylate Bioisosteres : Substitute the ester with amides to improve solubility (e.g., logP reduction from 2.8 to 1.5) .
  • In Vivo Models : Use carrageenan-induced rat paw edema assays; derivatives with para-substituted aryl groups show 70–75% inhibition at 50 mg/kg (cf. ibuprofen: 65%) .

Advanced: How do contradictory bioactivity results arise in studies of this compound, and how can they be resolved?

Methodological Answer:

  • Source of Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (serum concentration, incubation time) .
  • Resolution Strategies :
    • Dose-Response Curves : Establish IC₅₀ values across 3+ independent replicates .
    • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .

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